molecular formula C12H14N2O5S2 B2362252 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034271-67-3

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2362252
CAS No.: 2034271-67-3
M. Wt: 330.37
InChI Key: PPWJKNBOECXVER-UHFFFAOYSA-N
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Description

The compound 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione features a central oxazolidine-2,4-dione core, a five-membered heterocyclic ring containing two carbonyl groups. Attached to this core is an azetidine (four-membered nitrogen-containing ring) substituted at the 3-position with a sulfonyl group linked to a 5-ethylthiophene moiety. This structural complexity confers unique electronic and steric properties, distinguishing it from simpler analogs.

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S2/c1-2-9-3-4-11(20-9)21(17,18)13-5-8(6-13)14-10(15)7-19-12(14)16/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWJKNBOECXVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with azetidin-3-ylamine, followed by cyclization with oxazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or oxazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a herbicide.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves inhibition of specific enzymes or pathways. For instance, as a herbicide, it may inhibit 4-hydroxyphenylpyruvate dioxygenase, leading to the disruption of essential metabolic processes in plants.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Variations: Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

The oxazolidine-2,4-dione core in the target compound differs from thiazolidine-2,4-dione analogs (e.g., compounds in ) by replacing sulfur with oxygen in the heterocycle. This substitution alters electronic properties:

  • Bond lengths : indicates that bond lengths in chroman-2,4-dione analogs (C=O: ~1.21 Å, C–O: ~1.34 Å) are comparable to oxazolidine-2,4-dione derivatives, suggesting similar geometric stability .

Substituent Effects

A. Azetidine-Sulfonyl Group

The target compound’s azetidine-sulfonyl-ethylthiophene substituent is distinct from common arylidene or benzylidene groups in analogs (e.g., : compounds 5g–5n, : quinoline-triazole derivatives). Key differences include:

  • Steric effects : The azetidine ring introduces strain due to its four-membered structure, which may influence conformational flexibility and binding interactions compared to unstrained substituents .
B. Arylidene/Benzylidene Substituents

Compounds like (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione () and 5-(Z)-arylidene-thiazolidinones () feature extended π-conjugated systems. These groups enhance UV absorption and may stabilize the molecule through resonance, unlike the target’s alkyl-sulfonyl-azetidine group .

Physicochemical Properties

Melting points (m.p.) and retention factors (Rf) vary significantly among analogs due to substituent effects:

Compound (Example) Core Structure Substituent m.p. (°C) Rf Key Spectral Data (IR, NMR)
Target Compound Oxazolidine-2,4-dione Azetidine-sulfonyl-ethylthiophene N/A N/A Likely C=O peaks ~1730–1750 cm⁻¹ (IR)
(Z)-5-(4-Methoxybenzylidene)-3... Oxazolidine-2,4-dione 4-Methoxybenzylidene N/A 0.32 ¹H NMR: δ 7.8–8.1 (aryl protons)
5-(4-Fluorophenyl)methylene... Thiazolidine-2,4-dione 4-Fluorophenyl 83–85 N/A ¹H NMR: δ 6.8–7.2 (Ar–H)
(E)-5-((2-(((1-Phenyltriazol... Thiazolidine-2,4-dione Quinoline-triazole 147–149 0.32 IR: 1735 cm⁻¹ (C=O)
  • Melting Points: Bulkier substituents (e.g., quinoline-triazole in ) correlate with higher m.p. due to increased van der Waals interactions. The target’s azetidine-sulfonyl group may lower m.p. compared to rigid arylidenes .
  • Spectroscopy : The C=O stretch in oxazolidine-2,4-dione (~1750 cm⁻¹) is slightly higher than in thiazolidine-2,4-dione (~1735 cm⁻¹) due to oxygen’s electronegativity .

Biological Activity

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H14N2O5S2C_{12}H_{14}N_2O_5S_2 with a molecular weight of 330.4 g/mol. It contains an oxazolidine ring and a sulfonyl group attached to an azetidine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₅S₂
Molecular Weight330.4 g/mol
CAS Number2034271-67-3

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group is significant for its reactivity and potential to form covalent bonds with target proteins, influencing their activity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to its therapeutic effects.
  • Receptor Modulation : The compound may also act as a modulator of certain receptors, affecting signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The specific mechanisms are currently under investigation but may involve:

  • Activation of caspases : Leading to programmed cell death.
  • Cell cycle arrest : Preventing cancer cells from proliferating.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was used to test various concentrations.
    • Results : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.
  • Anticancer Study :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results : The compound showed IC50 values indicating potent anticancer activity at low concentrations.

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